8-(benzylamino)-9-pentofuranosyl-9H-purin-6-ol
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Overview
Description
(2R,3R,4S,5R)-2-(8-(Benzylamino)-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(8-(Benzylamino)-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(8-(Benzylamino)-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the purine base.
Substitution: The benzylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2R,3R,4S,5R)-2-(8-(Benzylamino)-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(8-(Benzylamino)-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
- Other purine-based compounds with similar structures .
Uniqueness
What sets (2R,3R,4S,5R)-2-(8-(Benzylamino)-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
69302-07-4 |
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Molecular Formula |
C17H19N5O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
8-(benzylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c23-7-10-12(24)13(25)16(27-10)22-14-11(15(26)20-8-19-14)21-17(22)18-6-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H,18,21)(H,19,20,26) |
InChI Key |
MVFAUQAGTQMVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=CNC3=O |
Origin of Product |
United States |
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